4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene
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Overview
Description
4-Methoxy-2-trifluoromethoxynitrobenzene is a chemical compound with the molecular formula C8H6F3NO4 . It has a molecular weight of 237.14 . The IUPAC name for this compound is 4-methoxy-1-nitro-2-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for 4-Methoxy-2-trifluoromethoxynitrobenzene is 1S/C8H6F3NO4/c1-15-5-2-3-6 (12 (13)14)7 (4-5)16-8 (9,10)11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The physical form of 4-Methoxy-2-trifluoromethoxynitrobenzene is reported to be a pale-yellow to yellow-brown liquid . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Electrosynthesis and Spectroscopic Characterization
4-Methoxy-2-trifluoromethoxynitrobenzene and its derivatives have applications in polymer synthesis and characterization. For instance, polymers derived from 1-methoxy-4-ethoxybenzene were electrosynthesized and characterized, revealing insights into their solubility, structural characteristics, and electrical conductivities. These polymers show potential in various organic solvent applications due to their solubility and well-defined polymeric structure (Moustafid et al., 1991).
Electrochemical Reduction Studies
The electrochemical behavior of compounds related to 4-Methoxy-2-trifluoromethoxynitrobenzene, such as methyl triclosan, has been extensively studied. These studies provide valuable insights into the electrochemical reduction processes, which are crucial for understanding the environmental impact and degradation pathways of these compounds (Peverly et al., 2014).
Hydrogen Bond Acceptance Capabilities
Research has also focused on understanding the hydrogen bonding capabilities of methoxy groups, which are present in 4-Methoxy-2-trifluoromethoxynitrobenzene. This is significant for chemical interactions and stability, as methoxy groups can act as proton acceptors in various types of hydrogen bonds, influencing the chemical behavior of the molecule (Palusiak & Grabowski, 2002).
Thermochemistry and Calorimetry
The thermochemical properties of methoxyphenols and dimethoxybenzenes have been thoroughly investigated. This research is pertinent to understanding the intermolecular and intramolecular hydrogen bonds in compounds like 4-Methoxy-2-trifluoromethoxynitrobenzene. Such studies contribute to the knowledge of how structural changes affect the physical properties of these compounds (Varfolomeev et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-1-nitro-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c1-15-5-2-3-6(12(13)14)7(4-5)16-8(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIYUZKPIAIKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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